molecular formula C11H21ClO3S B13627544 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13627544
M. Wt: 268.80 g/mol
InChI Key: LYHBESAJRNPTAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylcyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the 3,5-dimethylcyclohexyl group, which can impart specific steric and electronic effects on the reactivity and properties of the compound. This makes it a valuable reagent in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

3-(3,5-dimethylcyclohexyl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

LYHBESAJRNPTAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)OCCCS(=O)(=O)Cl)C

Origin of Product

United States

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